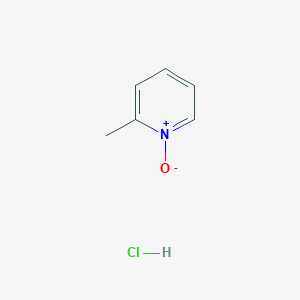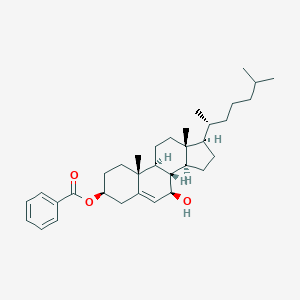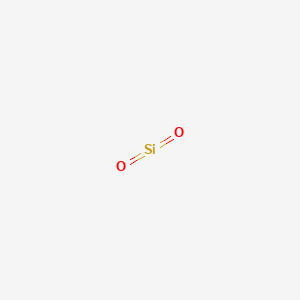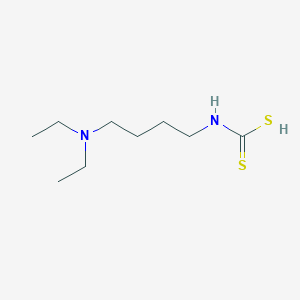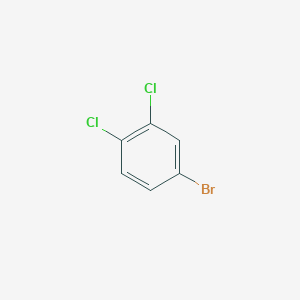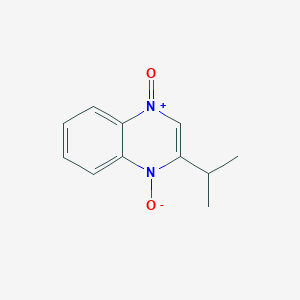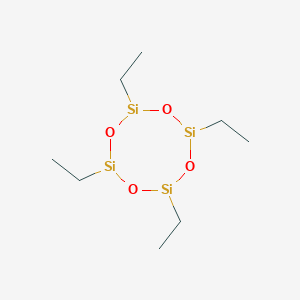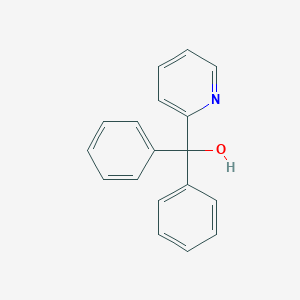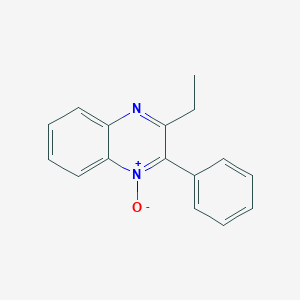
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium, also known as EOPQ, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EOPQ is a positively charged molecule that can interact with negatively charged biomolecules, making it a promising candidate for a variety of biological applications.
作用机制
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium works by binding to negatively charged biomolecules through electrostatic interactions. Once bound, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium emits fluorescence, which can be detected using a fluorescence microscope.
生化和生理效应
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for visualizing biomolecules in living cells.
实验室实验的优点和局限性
One of the main advantages of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is its high specificity for negatively charged biomolecules, which allows for selective visualization of these molecules in cells and tissues. However, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has limited applications in studying neutral or positively charged biomolecules. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
未来方向
There are several future directions for the use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in the distribution of biomolecules in cells and tissues. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium could be used to study the dynamics of biomolecule interactions in living cells and tissues, providing new insights into cellular processes such as gene expression and protein signaling. Finally, further research is needed to optimize the synthesis and use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research, including the development of new derivatives with improved properties.
合成方法
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoxaline with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to produce 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium.
科学研究应用
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been found to have various applications in scientific research. One of the most significant applications of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is in the field of fluorescence microscopy. 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be used as a fluorescent probe to visualize the distribution of negatively charged biomolecules such as DNA, RNA, and proteins in cells and tissues.
属性
CAS 编号 |
16007-76-4 |
|---|---|
产品名称 |
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChI 键 |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
规范 SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
同义词 |
2-Ethyl-3-phenylquinoxaline 4-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



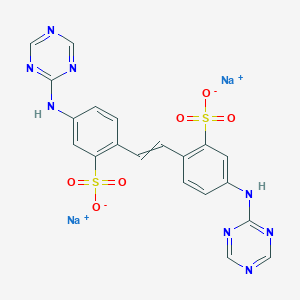
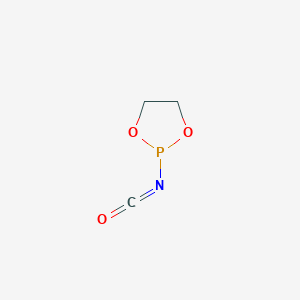
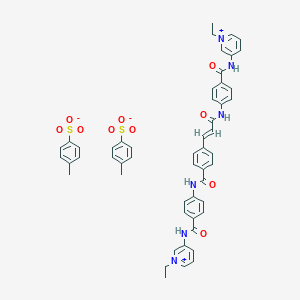
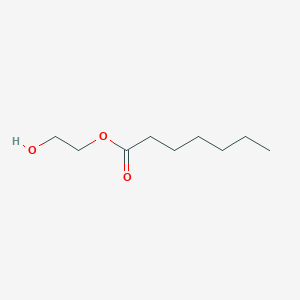
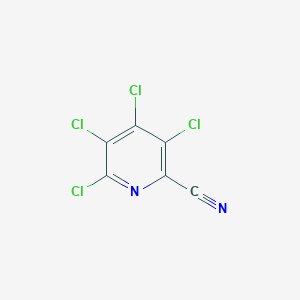
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
